molecular formula C10H11NO3 B065556 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone CAS No. 164526-13-0

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone

Cat. No.: B065556
CAS No.: 164526-13-0
M. Wt: 193.2 g/mol
InChI Key: IYNHYCZHYHZGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzodioxin scaffold, a privileged structure known for its presence in pharmacologically active molecules, appended with an acetyl group and an aromatic amine, making it a versatile building block for the synthesis of more complex heterocyclic systems. Its primary research value lies in its application as a key precursor for the development of novel compounds targeting a range of biological pathways, particularly as an intermediate for potential adenosine receptor ligands or other central nervous system (CNS) active agents. The electron-rich benzodioxin core and the reactive amine and ketone functional groups provide multiple sites for chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space. Researchers utilize this compound to create libraries of derivatives for high-throughput screening against various disease targets, contributing to the discovery of new therapeutic candidates. It is strictly For Research Use Only and is intended for laboratory applications by qualified scientific personnel.

Properties

IUPAC Name

1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNHYCZHYHZGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385391
Record name 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164526-13-0
Record name 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 2,3-Dihydrobenzo dioxin Skeleton

The benzodioxane core is typically constructed via cyclization reactions involving catechol derivatives. A patent by CA2215604C outlines a method where 2-benzyloxyphenol reacts with glycerol 1-tosylate acetonide under basic conditions to form 1,4-benzodioxane intermediates . Sodium hydride in anhydrous dimethylformamide facilitates ring closure, yielding 2-tosyloxymethyl-1,4-benzodioxane derivatives . This approach achieves optical purity up to 99% ee when using enantiomerically pure starting materials .

Introduction of the Acetyl Group

The acetyl moiety at position 6 is introduced via Friedel-Crafts acylation or nucleophilic substitution. Ambeed’s protocol demonstrates the use of 6-acetyl-1,4-benzodioxane as a precursor, synthesized by reacting 3′,4′-(ethylenedioxy)-acetophenone with pyridinium tribromide in dichloromethane . This yields 2-bromo-1-(2,3-dihydro-benzo dioxin-6-yl)-ethanone with a 70% yield . Alternatively, sodium hydride-mediated condensation in dimethyl sulfoxide facilitates acetyl group transfer from methyl 3-chlorobenzoate to the benzodioxane scaffold .

Nitration and Reduction to the Amino Group

Nitration at position 7 is critical for subsequent amination. The electron-withdrawing acetyl group directs electrophilic nitration to the meta position (C7). Using concentrated nitric and sulfuric acids, 6-acetyl-2,3-dihydro-benzo dioxin is nitrated to the 7-nitro derivative. Catalytic hydrogenation with palladium on carbon (10% Pd/C) under hydrogen atmosphere reduces the nitro group to an amine, achieving yields of 75–83% . Optical purity is preserved during hydrogenation, as evidenced by chiral column analysis .

Optimization and Alternative Routes

Recent advancements from bioRxiv highlight a bromination-amination sequence. Bromination of the acetyl group using pyridinium tribromide generates 2-bromo-1-(2,3-dihydro-benzo dioxin-6-yl)-ethanone , which undergoes nucleophilic substitution with ammonia to introduce the amino group . However, this method faces regioselectivity challenges, necessitating stringent temperature control (−20°C to 5°C) .

Comparative Analysis of Synthetic Pathways

MethodStarting MaterialKey StepYieldOptical Purity
Cyclization 2-BenzyloxyphenolTosylation/Hydrogenation83%99% ee
Friedel-Crafts Acylation 3′,4′-(Ethylenedioxy)acetophenoneBromination70%N/A
Nitration-Reduction 6-AcetylbenzodioxanePd/C Hydrogenation75%97.4% ee
Bromination-Amination 2-AcetylfuranNH3 Substitution47%N/A

Challenges in Purification and Scalability

Column chromatography (silica gel, hexane/ethyl acetate) remains the primary purification method, though crude mixtures are often used directly in subsequent steps to improve efficiency . Recrystallization from methanol or ethanol enhances purity, particularly for intermediates like 2-tosyloxymethyl-8-methyl-1,4-benzodioxane . Scalability is limited by the use of palladium catalysts and anhydrous solvents, driving research into heterogeneous catalytic systems .

Chemical Reactions Analysis

Types of Reactions

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields the corresponding alcohol.

    Substitution: Results in various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved are often related to the compound’s ability to interfere with enzyme function and cellular processes .

Comparison with Similar Compounds

Structural Analogues of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone

The table below summarizes structurally similar compounds and their key differences:

Compound Name CAS No. Structural Variation Key Properties Reference
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone 2879-20-1 Lacks the amino group at position 7 Lower polarity; used in chalcone synthesis
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone 59820-90-5 Amino group replaced with bromine Enhanced electrophilicity; potential for cross-coupling reactions
1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one 164526-14-1 Ethanone replaced with propanone (C=O extended by one methylene) Altered lipophilicity; impacts binding affinity in biological systems
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone 164526-15-2 Ethanone replaced with benzoyl group Increased aromaticity; potential for π-π interactions in receptor binding
N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide 63546-20-3 Amino group acetylated to acetamide Reduced basicity; improved metabolic stability

Functional Group Impact on Reactivity and Bioactivity

  • Amino Group (Position 7): The primary amine in this compound enables hydrogen bonding and participation in condensation reactions. Its absence in analogues like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone reduces nucleophilicity, limiting utility in forming Schiff bases or amides .
  • Ethanone (Position 6): The acetyl group serves as a reactive site for Claisen-Schmidt condensations to form chalcones . Replacement with bulkier groups (e.g., benzoyl in CAS 164526-15-2) enhances steric hindrance but may improve target selectivity .
  • Halogen Substitutions: Brominated derivatives (e.g., CAS 59820-90-5) are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, enabling access to complex biaryl structures .

Physicochemical and Commercial Considerations

  • Solubility and Stability: The amino group in the target compound increases water solubility compared to non-polar analogues like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone .
  • Commercial Availability: The target compound is priced at $793/g (Santa Cruz Biotechnology), while analogues like 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone cost $578/g, reflecting synthesis complexity and demand .

Biological Activity

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone, also known by its CAS number 164526-13-0, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 164526-13-0

Research indicates that this compound exhibits several mechanisms of action:

  • Antiproliferative Activity :
    • The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC₅₀ values ranging from 30 nM to over 10 μM depending on the specific cancer type and treatment conditions .
    • It has been observed to induce apoptosis in cancer cells through mitochondrial depolarization and activation of caspases, suggesting a strong intrinsic pathway activation .
  • DprE1 Inhibition :
    • The compound has been identified as a potent inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for mycobacterial cell wall synthesis. This inhibition correlates with good antimycobacterial activity, making it a candidate for tuberculosis treatment .

Anticancer Activity

A study evaluating various derivatives of the benzo[dioxin] scaffold found that modifications to the structure significantly impacted biological activity. The most active derivatives showed enhanced potency against HeLa and A549 cell lines compared to standard treatments like CA-4 (Combretastatin A-4) .

CompoundCell LineIC₅₀ (nM)Mechanism
This compoundHeLa38Apoptosis induction
This compoundA54943Tubulin polymerization inhibition
CA-4A549<10Microtubule destabilization

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicated that modifications could enhance or diminish this activity, providing insights into optimizing derivatives for better efficacy against resistant strains .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Zebrafish Model : In vivo studies using zebrafish models showed that the compound effectively reduced tumor size and improved survival rates when administered in specific dosages .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase of the cell cycle, indicating a disruption in normal cellular proliferation processes .

Q & A

Q. What are the standard synthetic routes for preparing 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation of benzo[1,4]dioxane using acetyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . A brominated intermediate can be generated by reacting the precursor with pyridinium tribromide in dichloromethane (DCM) and methanol, achieving ~70% yield . For advanced derivatives, Claisen-Schmidt condensation with substituted aldehydes in ethanolic NaOH is employed, followed by recrystallization from DMF-DMSO mixtures to obtain pure crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 6.3–6.8 ppm) and ketone carbonyl signals (δ ~200 ppm in ¹³C NMR) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., m/z 246 [M+H]⁺ for the core structure) . IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) . Purity is assessed via HPLC with ≥95% thresholds .

Q. What are the primary applications of this compound in chemical research?

  • Methodological Answer :
  • Building Block : Used to synthesize chalcones, imidazothiadiazoles, and sulfonamide derivatives via nucleophilic substitution or condensation .
  • Biological Probes : Serves as a scaffold for studying enzyme inhibition (e.g., CDK9, GRK2) and antimicrobial activity against S. aureus and C. albicans .
  • Computational Modeling : Basis for DFT studies to predict electronic properties and structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during bromination?

  • Methodological Answer :
  • Solvent System : Use anhydrous DCM with methanol (3:1 ratio) to stabilize intermediates and minimize side reactions .
  • Catalyst : Pyridinium tribromide (2.1 equiv.) enhances regioselectivity for α-bromination of the ketone group .
  • Temperature : Stirring at 0–5°C reduces thermal decomposition, followed by gradual warming to room temperature .
  • Workup : Cold ethanol washes remove unreacted brominating agents, yielding ~70% pure product .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d,p) models optimize geometry, calculate HOMO-LUMO gaps (e.g., 3.8–4.2 eV), and map molecular electrostatic potentials (MESP) to identify nucleophilic/electrophilic sites .
  • TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax ~350 nm for chalcone derivatives) and correlates with experimental data in dichloromethane .
  • Charge Transfer Analysis : Mulliken charges reveal electron-deficient carbons (e.g., C17 in trifluoromethyl derivatives) as reactive centers .

Q. How do structural modifications of this compound affect its biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Adding trifluoromethyl (-CF₃) or sulfonyl (-SO₂) groups enhances antimicrobial activity by lowering LUMO energy and increasing membrane permeability .
  • Heterocyclic Extensions : Imidazothiadiazole derivatives (e.g., compound 10h ) show improved enzyme inhibition (IC₅₀ ~1.2 µM for CDK9) due to π-π stacking with kinase active sites .
  • Steric Effects : Bulky substituents (e.g., 4-tert-butylbenzyl) reduce binding affinity to viral targets like Venezuelan equine encephalitis virus .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental ¹H NMR shifts with computed DFT values (RMSD <0.2 ppm) to confirm assignments .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions (e.g., distinguishing dioxane protons from amino groups) .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous amino proton environments in NOESY spectra .
  • Literature Benchmarking : Align with published data for structurally similar compounds (e.g., CAS 2879-20-1) to validate purity and regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.